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Abstract

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in the history
of medicinal chemistry. Its journey from a coal tar isolate to the nucleus of life-saving drugs is a
testament to the power of synthetic chemistry and the relentless pursuit of therapeutic
solutions. The introduction of halogen atoms to the quinoline core has proven to be a
particularly fruitful strategy, leading to the development of potent antimalarial and antibacterial
agents that have had a profound impact on global health. This in-depth technical guide
provides a comprehensive overview of the discovery and history of halogenated quinolines. We
will explore the foundational synthetic methodologies, the pivotal discoveries of iconic drugs
such as chloroquine and ciprofloxacin, the intricate mechanisms of their action and the
challenges posed by resistance. Furthermore, this guide will delve into the rational design
principles that have guided the evolution of these compounds and illuminate the emerging
applications of halogenated quinolines in oncology and beyond, offering a glimpse into the
future of this remarkable class of molecules.

The Dawn of the Quinoline Era: From Coal Tar to the
Laboratory

© 2025 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b079507?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The story of quinoline begins in 1834, when German chemist Friedlieb Ferdinand Runge first
isolated the compound from coal tar.[1] However, it was the development of robust synthetic
methods in the late 19th century that truly unlocked the therapeutic potential of the quinoline
scaffold. These classical name reactions provided the chemical tools necessary to construct
the quinoline core and explore its chemical space.

Foundational Synthesis of the Quinoline Core

Two of the most significant early methods for quinoline synthesis are the Skraup synthesis and
the Doebner-von Miller reaction. These reactions, and their variations, have been instrumental
in the production of a vast array of quinoline derivatives.

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a condensation
reaction between an aromatic amine, glycerol, an oxidizing agent (such as nitrobenzene), and
sulfuric acid.[2]

Step-by-Step Methodology:

e Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a
mechanical stirrer.

o Reagent Addition: To the flask, add aniline (1.0 equivalent), glycerol (3.0 equivalents), and
ferrous sulfate (as a moderator).

 Acidification: Slowly and with vigorous stirring, add concentrated sulfuric acid. The reaction is
highly exothermic and requires careful control of the addition rate.

« Initiation of Reaction: Gently heat the mixture. The reaction will become self-sustaining and
boil.

o Oxidation: Once the initial vigorous reaction subsides, add the oxidizing agent (e.g.,
nitrobenzene) portion-wise.

o Work-up: After the reaction is complete, allow the mixture to cool and then cautiously pour it
into a large volume of water.
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o Neutralization and Isolation: Neutralize the acidic solution with a strong base (e.g., sodium
hydroxide) and then perform steam distillation to isolate the crude quinoline.

 Purification: The crude product can be further purified by fractional distillation.

Diagram of the Skraup Synthesis Workflow:
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Caption: A stepwise workflow of the Skraup quinoline synthesis.

The Doebner-von Miller reaction provides a more versatile route to substituted quinolines by
reacting an aromatic amine with an a,B-unsaturated carbonyl compound in the presence of an
acid catalyst.[3]

Step-by-Step Methodology:

e Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the aromatic
amine in an acidic solution (e.g., hydrochloric acid).

» Addition of Carbonyl Compound: Heat the solution to reflux and then slowly add the a,[3-
unsaturated carbonyl compound (e.g., crotonaldehyde).

e Reaction Monitoring: Continue refluxing the mixture and monitor the progress of the reaction
using thin-layer chromatography (TLC).

o Work-up: Once the reaction is complete, cool the mixture to room temperature.

¢ Neutralization and Extraction: Carefully neutralize the reaction mixture with a base and
extract the product with an organic solvent.

o Purification: The crude product is then purified by column chromatography or distillation.

Diagram of the Doebner-von Miller Reaction Workflow:
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Caption: A generalized workflow for the Doebner-von Miller synthesis of quinolines.

The Rise of Halogenated Quinolines as Antimalarial
Agents

The true breakthrough for halogenated quinolines came with the discovery of their potent
antimalarial properties. Building upon the structure of quinine, a natural alkaloid from the
cinchona tree, chemists began to synthesize and test a variety of quinoline derivatives.

The 4-Aminoquinolines: Chloroquine and
Hydroxychloroquine

The synthesis of chloroquine in 1934 marked a pivotal moment in the fight against malaria.[4]
Its development was driven by the need for effective and well-tolerated antimalarials,
particularly during World War 11.[5] A key structural feature of chloroquine is the chlorine atom at
the 7-position of the quinoline ring, which was found to be crucial for its activity.[6]

The development of chloroquine and its analogs was guided by a growing understanding of
their structure-activity relationships (SAR). Key insights include:

e The 7-Chloro Group: The presence of an electron-withdrawing group, typically a chlorine
atom, at the 7-position is essential for high antimalarial potency.[6][7]

e The 4-Amino Side Chain: The nature of the diaminoalkane side chain at the 4-position
significantly influences the drug's activity, with the distance between the two nitrogen atoms
being a critical factor.[8]

» Basicity: The basicity of the side chain is important for the accumulation of the drug in the
acidic food vacuole of the parasite, a key aspect of its mechanism of action.[7]
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In the 1940s, hydroxychloroquine was developed by introducing a hydroxyl group to the side
chain of chloroquine. This modification resulted in a compound with a similar efficacy but a
better safety profile, exhibiting lower toxicity.[9][10]

The primary mechanism of action of 4-aminoquinolines like chloroquine is the inhibition of
hemozoin formation in the malaria parasite.

Diagram of the Mechanism of Action of Chloroquine:

Mechanism of Action of Chloroquine
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Caption: Chloroquine inhibits the detoxification of heme in the malaria parasite, leading to a
buildup of toxic heme and parasite death.

The 8-Aminoquinolines: Pamaquine and Primaquine

The 8-aminoquinolines represent another important class of antimalarial drugs. Pamaquine,
synthesized in 1924, was the first synthetic antimalarial from this class.[11] However, its use
was limited by its toxicity. A significant advancement came with the synthesis of primaquine in
1946, which proved to be more effective and less toxic than pamaquine.[12][13] Primaquine is
particularly valuable for its ability to eradicate the dormant liver stages of Plasmodium vivax
and Plasmodium ovale, preventing relapse of the disease.[12]
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The Fluoroquinolones: A New Frontier in
Antibacterial Therapy

The discovery of the antibacterial properties of a quinolone derivative in the 1960s opened up a
new chapter in the history of these compounds. This serendipitous finding led to the
development of the fluoroquinolones, a major class of synthetic broad-spectrum antibiotics.

Nalidixic Acid: The First Quinolone Antibiotic

The journey of quinolone antibiotics began with the discovery of nalidixic acid in 1962 as a
byproduct of chloroquine synthesis.[2][7] Introduced for clinical use in 1967, nalidixic acid was
effective primarily against Gram-negative bacteria and was mainly used for the treatment of
urinary tract infections.[7][14]

A common synthetic route to nalidixic acid involves the following key steps:

Condensation: 2-Amino-6-methylpyridine is reacted with diethyl ethoxymethylenemalonate.
[10]

o Cyclization: The resulting intermediate is heated to induce cyclization, forming the ethyl ester
of 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid.[10]

o Hydrolysis: The ester is hydrolyzed to the corresponding carboxylic acid using a base.[10]

» Alkylation: The final step is the alkylation of the nitrogen atom with ethyl iodide to yield
nalidixic acid.[10]

The Fluorine Revolution: Norfloxacin and Ciprofloxacin

A major breakthrough in quinolone research was the discovery that the introduction of a
fluorine atom at the 6-position of the quinolone ring dramatically increased antibacterial
potency and broadened the spectrum of activity.[15] This led to the development of the
fluoroquinolones. Norfloxacin, developed in 1978, was the first of this new generation.[2]

The synthesis of ciprofloxacin in 1981 represented a further significant advancement.[8]
Ciprofloxacin exhibited enhanced activity against a wide range of Gram-positive and Gram-
negative bacteria, including Pseudomonas aeruginosa.[8]

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://iipseries.org/assets/docupload/rsl2024BF870A8E402C39B.pdf
https://pubmed.ncbi.nlm.nih.gov/12139464/
https://pubmed.ncbi.nlm.nih.gov/12139464/
https://pubmed.ncbi.nlm.nih.gov/9836608/
https://www.chemicalbook.com/synthesis/nalidixic-acid.htm
https://www.chemicalbook.com/synthesis/nalidixic-acid.htm
https://www.chemicalbook.com/synthesis/nalidixic-acid.htm
https://www.chemicalbook.com/synthesis/nalidixic-acid.htm
http://www.uop.edu.pk/ocontents/Quinoline.pdf
https://iipseries.org/assets/docupload/rsl2024BF870A8E402C39B.pdf
https://m.youtube.com/watch?v=Vu0CqBWDXKk
https://m.youtube.com/watch?v=Vu0CqBWDXKk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

The synthesis of ciprofloxacin is a multi-step process, with a common approach starting from
2,4-dichloro-5-fluoro benzoyl chloride.

Step-by-Step Methodology:

Acylation and Enamine Formation: 2,4-dichloro-5-fluoro benzoyl chloride is reacted with 3-
dimethylamino-acrylic acid methyl ester in the presence of a base like triethylamine.[9]

e Cyclization: The resulting intermediate is then reacted with cyclopropylamine, followed by
ring closure using a base such as potassium carbonate to form the quinolone core.[9]

» Nucleophilic Substitution: The chlorine atom at the 7-position is displaced by piperazine.[9]

o Hydrolysis: The final step involves the hydrolysis of the ester group to the carboxylic acid,
yielding ciprofloxacin.

Diagram of a Ciprofloxacin Synthesis Workflow:
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Caption: A simplified workflow for a common synthetic route to ciprofloxacin.

Mechanism of Action: Inhibition of Bacterial DNA
Synthesis

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes:
DNA gyrase and topoisomerase IV.[16] These enzymes are crucial for DNA replication,
transcription, and repair. By forming a stable complex with the enzyme and DNA,
fluoroquinolones trap the enzyme in a state that leads to double-strand breaks in the bacterial
chromosome, ultimately causing cell death.[16]

Diagram of the Mechanism of Action of Fluoroquinolones:
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Mechanism of Action of Fluoroquinolones
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Caption: Fluoroquinolones inhibit DNA gyrase and topoisomerase 1V, leading to the disruption
of bacterial DNA synthesis and cell death.

The Challenge of Resistance

The widespread use of halogenated quinolines has inevitably led to the emergence of drug-
resistant pathogens. Understanding the mechanisms of resistance is crucial for the
development of new strategies to combat this growing threat.

In malaria, resistance to chloroquine is primarily associated with mutations in the Plasmodium
falciparum chloroquine resistance transporter (PfCRT) gene.[4] These mutations alter the
transporter protein, which is located in the membrane of the parasite's food vacuole, and
reduce the accumulation of chloroquine at its site of action.

In bacteria, resistance to fluoroquinolones can arise through several mechanisms, including:
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» Target-site mutations: Alterations in the genes encoding DNA gyrase and topoisomerase IV
that reduce the binding affinity of the drugs.[16]

o Efflux pumps: Increased expression of efflux pumps that actively transport the drugs out of
the bacterial cell.

e Plasmid-mediated resistance: The acquisition of resistance genes on plasmids.

Modern Advancements and Future Perspectives

Despite the challenges of resistance, the halogenated quinoline scaffold continues to be a rich
source of inspiration for the development of new therapeutic agents.

Halogenated Quinolines as Anticancer Agents

In recent years, there has been a growing interest in the potential of halogenated quinolines as
anticancer agents.[17][18] Several derivatives have shown promising activity against a variety
of cancer cell lines.[19] The mechanisms of their anticancer activity are diverse and include the
inhibition of topoisomerase, induction of apoptosis, and cell cycle arrest.[20] The ability to
modify the quinoline core and its substituents allows for the fine-tuning of their biological
activity and selectivity for cancer cells.

The Future of Halogenated Quinolines

The future of halogenated quinoline research is focused on several key areas:

e Overcoming Resistance: Designing new analogs that can evade existing resistance
mechanisms in both malaria parasites and bacteria.

o Expanding Therapeutic Applications: Exploring the potential of halogenated quinolines for the
treatment of other diseases, including viral infections and neurodegenerative disorders.

o Targeted Drug Delivery: Developing novel drug delivery systems to enhance the efficacy and
reduce the side effects of quinoline-based drugs.

» Hybrid Molecules: Creating hybrid molecules that combine the quinoline scaffold with other
pharmacophores to achieve multi-target activity.[16]

© 2025 BenchChem. All rights reserved. 9/14 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10718593/
https://arabjchem.org/review-on-recent-development-of-quinoline-for-anticancer-activities/
https://arabjchem.org/comprehensive-review-on-current-developments-of-quinoline-based-anticancer-agents/
https://globalresearchonline.net/ijpsrr/v77-1/20.pdf
https://pubmed.ncbi.nlm.nih.gov/32781965/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10718593/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Conclusion

The journey of halogenated quinolines from their discovery in the 19th century to their current
status as essential medicines is a remarkable story of scientific innovation. From the fight
against malaria to the battle against bacterial infections, these compounds have saved
countless lives and transformed the landscape of global health. While the emergence of drug
resistance presents a significant challenge, the versatility of the quinoline scaffold and the
ingenuity of medicinal chemists continue to drive the development of new and improved
therapeutic agents. The ongoing exploration of halogenated quinolines in oncology and other
disease areas promises a future where this historic class of molecules will continue to make a
profound impact on human health.

References
e Runge, F. F. (1834). Ueber einige Produkte der Steinkohlendestillation. Annalen der Physik

und Chemie, 109(7), 305-328.

o Skraup, Z. H. (1880). Eine Synthese des Chinolins.

e Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-
Naphthyridine derivatives. A new class of chemotherapeutic agents. Journal of Medicinal and
Pharmaceutical Chemistry, 5(5), 1063-1065.

e Andriole, V. T. (2005). The quinolones: past, present, and future. Clinical Infectious Diseases,
41(Supplement_2), S113-S119.

e Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use.
Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20.

o Wikipedia. (2024). Quinoline. [Link]

e Blondeau, J. M. (1999). Expanded activity and utility of the new fluoroquinolones: a review.
Clinical therapeutics, 21(1), 3-40.

e Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones.
Clinical infectious diseases, 32(Supplement_1), S9-S15.

e The Vasquez Clinic. (n.d.).

e Rastegar, H. (2020). Hydroxychloroquine history and its cardiovascular safety. Future
Cardiology, 16(6), 499-502.

e Agrawal, S. N. (2021). Chloroquine and Hydroxychloroquine: The History Revisited. African
Journal of Biology and Medical Research, 4(4), 1-7.

e Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and
resistance. Biochemistry, 53(10), 1565-1574.

o Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the
guinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685-706.

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery.
Current medicinal chemistry, 18(10), 1488-1508.

Shreekant, D., & Bhimanna, K. (2016). 4-aminoquinolines: An Overview of Antimalarial
Chemotherapy. Med chem, 6(1), 001-011.

Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance
and prospects for new agents. Pharmacology & therapeutics, 79(1), 55-87.

Knorr, L. (1886). Synthetische Versuche mit dem Acetessigester. Justus Liebig's Annalen der
Chemie, 236(1-2), 69-115.

Vale, N., Nogueira, F., & do Rosario, V. E. (2009). Primaquine revisited six decades after its
discovery. European journal of medicinal chemistry, 44(3), 937-953.

Observer Research Foundation. (2020). The real journey of Hydroxychloroquine. [Link]
Patsnap Synapse. (2024).

Wikipedia. (2024). Primaquine. [Link]

Medcrine. (2023, May 13). Fluoroquinolones Explained | Classification, Mechanism of Action,
Uses, Resistance & Side Effects [Video]. YouTube. [Link]

International Journal of Pharmaceutical Sciences. (n.d.).

ACS Publications. (2023). Discovery of Amodiachins, a Novel Class of 4-Aminoquinoline
Antimalarials Active against Multidrug-Resistant Plasmodium falciparum. [Link]

Melnyk, P., & Marcoux, J. (2021). The Path to New Halogenated Quinolines With Enhanced
Activities Against Staphylococcus epidermidis. Frontiers in Chemistry, 6, 597.

[IP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS
NAME REACTIONS: AN OVERVIEW. [LinK]

Shanks, G. D. (2022). Historical 8-Aminoquinoline Combinations: Not all Antimalarial Drugs
Work Well Together. The American journal of tropical medicine and hygiene, 106(4), 1033.
Royal Society of Chemistry. (2024). Recent advancement in the synthesis of quinoline
derivatives via multicomponent reactions. [Link]

O'Neill, P. M., Bray, P. G., Hawley, S. R., Ward, S. A., & Park, B. K. (1998). 4-
Aminoquinolines--past, present, and future: a chemical perspective. Pharmacology &
therapeutics, 77(1), 29-58.

Taylor & Francis. (n.d.). 4-Aminoquinoline — Knowledge and References. [Link]

Wikipedia. (2024). Pamaquine. [Link]

Taylor & Francis. (n.d.). 8-Aminoquinoline — Knowledge and References. [Link]

Trinity Student Scientific Review. (n.d.). 4-aminoquinolines as Antimalarial Drugs. [Link]
ResearchGate. (n.d.). The history of quinolones. [Link]

Rubinstein, E., & Caeiro, J. P. (2001). History of quinolones and their side effects.
Chemotherapy, 47(Suppl. 3), 3-8.

Singh, K., & Singh, J. (2015). Synthesis and antitumor activity of halogen-substituted 4-(3,3-
dimethyl-1-triazeno)quinolines. Journal of medicinal chemistry, 28(10), 1409-1412.

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o ResearchGate. (2022). (PDF) New Halogen-Containing Drugs Approved by FDA in 2021: An
Overview on Their Syntheses and Pharmaceutical Use. [Link]

e PubMed. (2015). Halogenated quinolines discovered through reductive amination with potent
eradication activities against MRSA, MRSE and VRE biofilms. [Link]

o Wikipedia. (2024). Doebner—Miller reaction. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. pdf.benchchem.com [pdf.benchchem.com]
e 2.iipseries.org [iipseries.org]
» 3. Doebner—Miller reaction - Wikipedia [en.wikipedia.org]

» 4. Synthesis and pharmacological evaluation of choroquine derivatives bearing long
aminated side chains as antivirus and anti-inflammatory agents - PMC
[pmc.ncbi.nlm.nih.gov]

e 5. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity -
PMC [pmc.ncbi.nlm.nih.gov]

e 6. hilarispublisher.com [hilarispublisher.com]

e 7. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group
at the 7-position - PubMed [pubmed.ncbi.nlm.nih.gov]

e 8. m.youtube.com [m.youtube.com]

e 9. pdf.benchchem.com [pdf.benchchem.com]

» 10. Nalidixic acid synthesis - chemicalbook [chemicalbook.com]
e 11. media.malariaworld.org [media.malariaworld.org]

e 12. Role of Plasmodium falciparum Chloroquine Resistance Transporter and Multidrug
Resistance 1 Genes on In Vitro Chloroquine Resistance in Isolates of Plasmodium
falciparum from Thailand - PMC [pmc.ncbi.nim.nih.gov]

o 13. Rational design, synthesis, molecular modeling, biological activity, and mechanism of
action of polypharmacological norfloxacin hydroxamic acid derivatives - RSC Medicinal

© 2025 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/product/b079507?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/15147/Application_Notes_and_Protocols_for_the_Skraup_Synthesis_of_Quinolines.pdf
https://iipseries.org/assets/docupload/rsl2024BF870A8E402C39B.pdf
https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction
https://pmc.ncbi.nlm.nih.gov/articles/PMC8434889/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8434889/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8434889/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6215995/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6215995/
https://www.hilarispublisher.com/open-access/4aminoquinolines-an-overview-of-antimalarial-chemotherapy-2161-0444-1000315.pdf
https://pubmed.ncbi.nlm.nih.gov/12139464/
https://pubmed.ncbi.nlm.nih.gov/12139464/
https://m.youtube.com/watch?v=Vu0CqBWDXKk
https://pdf.benchchem.com/12429/An_In_depth_Technical_Guide_to_the_Synthesis_of_Ciprofloxacin_a_Broad_Spectrum_Fluoroquinolone_Antibacterial_Agent.pdf
https://www.chemicalbook.com/synthesis/nalidixic-acid.htm
https://media.malariaworld.org/In_vitro_antimalarial_susceptibility_profile_of_Plasmodium_falciparum_isolates_in_the_BEI_Resources_repository_d519d2bdd6.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183763/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183763/
https://pubs.rsc.org/de-at/content/articlelanding/2023/md/d3md00309d
https://pubs.rsc.org/de-at/content/articlelanding/2023/md/d3md00309d
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemistry (RSC Publishing) [pubs.rsc.org]

e 14. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-
aminoquinolines [pubmed.ncbi.nim.nih.gov]

e 15. uop.edu.pk [uop.edu.pk]

o 16. Rational design, synthesis, molecular modeling, biological activity, and mechanism of
action of polypharmacological norfloxacin hydroxamic acid derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

» 17. Review on recent development of quinoline for anticancer activities - Arabian Journal of
Chemistry [arabjchem.org]

e 18. Comprehensive review on current developments of quinoline-based anticancer agents -
Arabian Journal of Chemistry [arabjchem.org]

e 19. globalresearchonline.net [globalresearchonline.net]

e 20. In Vitro Anticancer Evaluation of Some Synthesized 2H-Quinolinone and Halogenated
2H-Quinolinone Derivatives as Therapeutic Agents - PubMed [pubmed.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [The Halogenated Quinolines: A Legacy of Discovery
and a Future of Therapeutic Innovation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b079507#discovery-and-history-of-halogenated-
quinolines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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